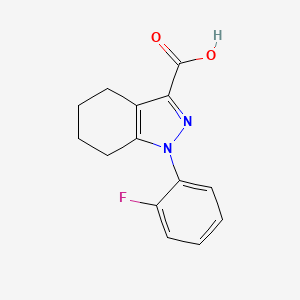

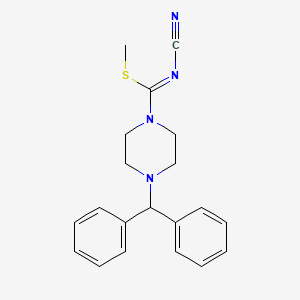

N-(4-chloro-3-nitrophenyl)-2-(2-pyridinylsulfanyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

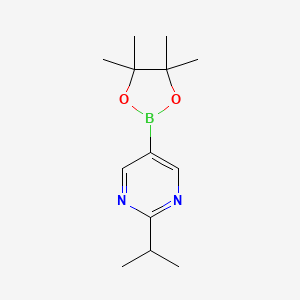

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For instance, a possible precursor for the nitrophenyl group could be 4-chloro-3-nitropyridine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of a nitro group could make the compound more reactive, and the chlorine atom could affect its polarity .Scientific Research Applications

Degradation Pathways of Pharmaceuticals

Advanced Oxidation Processes (AOPs) are utilized for the degradation of various pharmaceutical compounds in aqueous media. These processes lead to the generation of various by-products and degradation pathways. For example, the degradation of acetaminophen (ACT) through AOPs has been extensively studied, highlighting the formation of compounds such as hydroquinone, acetamide, and others. This research contributes to understanding the environmental impact and potential toxicity of pharmaceutical by-products, which could be relevant for compounds like N-(4-chloro-3-nitrophenyl)-2-(2-pyridinylsulfanyl)acetamide if they share similar degradation pathways (Qutob et al., 2022).

Evaluation of Carcinogenicity

The study of thiophene analogues of carcinogens, such as benzidine and 4-aminobiphenyl, and their potential carcinogenicity provides insights into the chemical structure-activity relationship and carcinogenic potential of similar compounds. This research, including the synthesis and evaluation of compounds like N-(5-phenylthiophen-2-yl)acetamide, helps in understanding the carcinogenic risk associated with various chemical structures, which could be applicable to evaluating N-(4-chloro-3-nitrophenyl)-2-(2-pyridinylsulfanyl)acetamide (Ashby et al., 1978).

Photosensitive Protecting Groups

The application of photosensitive protecting groups in synthetic chemistry, such as 2-nitrobenzyl and 3-nitrophenyl groups, showcases the potential of using light-sensitive compounds in the controlled release or activation of pharmaceuticals. This research area could be relevant for exploring innovative drug delivery systems using compounds like N-(4-chloro-3-nitrophenyl)-2-(2-pyridinylsulfanyl)acetamide, exploiting its structural features for light-induced reactions (Amit et al., 1974).

Safety and Hazards

properties

IUPAC Name |

N-(4-chloro-3-nitrophenyl)-2-pyridin-2-ylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O3S/c14-10-5-4-9(7-11(10)17(19)20)16-12(18)8-21-13-3-1-2-6-15-13/h1-7H,8H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLVJYKFKSAAYMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SCC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201319753 |

Source

|

| Record name | N-(4-chloro-3-nitrophenyl)-2-pyridin-2-ylsulfanylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201319753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24819487 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(4-chloro-3-nitrophenyl)-2-(2-pyridinylsulfanyl)acetamide | |

CAS RN |

329779-35-3 |

Source

|

| Record name | N-(4-chloro-3-nitrophenyl)-2-pyridin-2-ylsulfanylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201319753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2576183.png)

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide](/img/structure/B2576184.png)

![2-(4-(2-Furyl)-3-methylpyrazolo[5,4-b]pyridinyl)acetic acid](/img/structure/B2576189.png)

![(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-[3,5-bis(trifluoromethyl)phenyl]methanone](/img/structure/B2576193.png)